molecular formula C20H28N2O3 B5836484 N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

Katalognummer B5836484
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: WEQQAHSWPVRXGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.

Wirkmechanismus

As previously mentioned, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to potential anxiolytic and anticonvulsant effects. Additionally, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of anxiety and stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it can be challenging to work with due to its low solubility in water.

Zukünftige Richtungen

There are a number of potential future directions for research on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that increasing GABA levels in the brain can have anxiolytic effects, and clinical trials are currently underway to investigate N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115's efficacy in treating anxiety disorders.
Another potential future direction is its use in combination with other drugs for the treatment of substance use disorders. Studies have shown that combining N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 with other drugs, such as the opioid antagonist naltrexone, can enhance its efficacy in reducing drug-seeking behavior.
Overall, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is a compound with a lot of potential for therapeutic applications. Its ability to increase GABA levels in the brain has been implicated in a number of physiological and pathological processes, and ongoing research is investigating its potential as a treatment for a variety of conditions.

Synthesemethoden

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with piperidinecarboxylic acid. The final product is then purified through a series of chromatography and recrystallization steps.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for epilepsy. Studies have shown that N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115's potential as a treatment for substance use disorders. Preclinical studies have shown that N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans.

Eigenschaften

IUPAC Name

N-cyclohexyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-9-7-16(8-10-18)20(24)22-13-11-15(12-14-22)19(23)21-17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQAHSWPVRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.